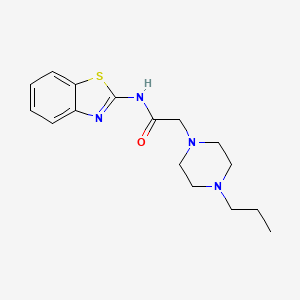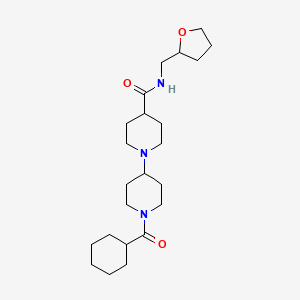![molecular formula C18H29N3O B4670599 N-[4-(4-ethyl-1-piperazinyl)phenyl]hexanamide](/img/structure/B4670599.png)
N-[4-(4-ethyl-1-piperazinyl)phenyl]hexanamide
Overview
Description
N-[4-(4-ethyl-1-piperazinyl)phenyl]hexanamide, also known as NEP, is a synthetic compound that belongs to the class of amides. It is a white crystalline powder that has been extensively studied for its potential applications in the field of medicinal chemistry. NEP is known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antipyretic effects.
Mechanism of Action
The mechanism of action of N-[4-(4-ethyl-1-piperazinyl)phenyl]hexanamide is not fully understood. However, it is believed that this compound exerts its biological effects by inhibiting the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators such as prostaglandins and leukotrienes. This compound has also been shown to activate the adenosine receptor, which is involved in the regulation of inflammation and pain.
Biochemical and Physiological Effects
This compound has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators such as prostaglandins and leukotrienes, which are involved in the development of inflammation and pain. This compound has also been shown to activate the adenosine receptor, which is involved in the regulation of inflammation and pain. Additionally, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro.
Advantages and Limitations for Lab Experiments
N-[4-(4-ethyl-1-piperazinyl)phenyl]hexanamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities and purified using standard techniques. This compound is also stable and can be stored for long periods of time without degradation. However, this compound has some limitations for lab experiments. It is a relatively new compound and its biological effects are not fully understood. Additionally, this compound has not been extensively tested in human clinical trials, so its safety and efficacy in humans are not yet known.
Future Directions
There are several future directions for the study of N-[4-(4-ethyl-1-piperazinyl)phenyl]hexanamide. First, further studies are needed to fully understand the mechanism of action of this compound. Second, more studies are needed to investigate the potential use of this compound as a drug for the treatment of various diseases, including cancer, inflammation, and pain. Third, more studies are needed to investigate the safety and efficacy of this compound in human clinical trials. Fourth, more studies are needed to investigate the potential use of this compound as a research tool for the study of inflammation and pain. Finally, more studies are needed to investigate the potential use of this compound in combination with other drugs for the treatment of various diseases.
Scientific Research Applications
N-[4-(4-ethyl-1-piperazinyl)phenyl]hexanamide has been extensively studied for its potential applications in the field of medicinal chemistry. It is known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antipyretic effects. This compound has also been studied for its potential use as a drug for the treatment of various diseases, including cancer, inflammation, and pain. Several studies have shown that this compound can inhibit the growth of cancer cells and reduce inflammation and pain in animal models.
Properties
IUPAC Name |
N-[4-(4-ethylpiperazin-1-yl)phenyl]hexanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O/c1-3-5-6-7-18(22)19-16-8-10-17(11-9-16)21-14-12-20(4-2)13-15-21/h8-11H,3-7,12-15H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPROVZZEVXKIDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)NC1=CC=C(C=C1)N2CCN(CC2)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-{[(2-hydroxyethyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]-2-thiophenecarboxamide](/img/structure/B4670528.png)
![2-({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}thio)pyridine](/img/structure/B4670536.png)
![N~1~-(2,6-difluorophenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4670543.png)
![3-(3-fluorophenyl)-7-[(5-iodo-2-furyl)methylene]-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B4670548.png)

![1-methyl-3-({4-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-1-piperazinyl}carbonyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B4670556.png)
![3-{[4-allyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}-6-chloro-4-phenyl-2(1H)-quinolinone](/img/structure/B4670563.png)
![N-({[4-(4-methyl-1-piperazinyl)phenyl]amino}carbonothioyl)-3-propoxybenzamide](/img/structure/B4670567.png)
![2-({[4-(diphenylmethyl)-1-piperazinyl]acetyl}amino)-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B4670578.png)
![2-chloro-4-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-fluorobenzoate](/img/structure/B4670580.png)
![N-(2,6-dimethylphenyl)-2-{[5-(4-fluorophenyl)-3-isoxazolyl]methoxy}acetamide](/img/structure/B4670588.png)

![2-(4-bromo-1H-pyrazol-1-yl)-N-{5-methyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-3-yl}acetamide](/img/structure/B4670613.png)
